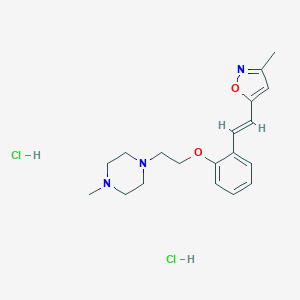
Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- is a synthetic organic compound belonging to the piperazine family, distinguished by its multiple aromatic and heteroaromatic rings. As a dihydrochloride salt, it enhances solubility in aqueous solutions, which is vital for its usage in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- involves several key steps:
Formation of 3-methyl-5-isoxazole: This can be achieved through the cyclization of a suitable diketone or nitrile oxide intermediate.
Ethenylation: The attachment of the ethenyl group to 3-methyl-5-isoxazole, typically using a Wittig reaction or a Heck coupling reaction.
Phenoxyethylation: The phenoxyethyl group is then introduced, possibly via a nucleophilic substitution reaction.
Attachment to Piperazine: The functionalized isoxazole is then connected to the 1-methyl-4-(2-chloroethyl)piperazine intermediate in the presence of a suitable base.
Formation of Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial synthesis often scales up these reactions with optimized parameters:
Use of continuous flow reactors for better control over reaction conditions.
Employing high-purity reagents and catalysts to ensure maximum yield and minimal impurities.
Adopting cost-effective purification techniques such as crystallization and column chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the ethenyl group, forming epoxides or dihydroxylated products.
Reduction: Reduction can convert the ethenyl group into ethyl, altering the compound’s physical and chemical properties.
Substitution: The phenoxy and isoxazole moieties provide sites for electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for epoxidation.
Reducing Agents: Sodium borohydride for selective reduction.
Substitution Reagents: Halogenating agents for substitution on aromatic rings.
Major Products
Major products depend on the reaction type, such as:
Epoxides: from oxidation.
Hydroxyethyl derivatives: from reduction.
Halogenated derivatives: from substitution.
科学研究应用
Chemistry
Synthesis Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Receptor Studies: As an analog of bioactive molecules, it helps in studying receptor-ligand interactions.
Pharmacology: Used in the development and study of new drugs targeting specific pathways.
Medicine
Drug Development: Investigated for potential therapeutic effects in treating neurological and psychological disorders.
Diagnostic Tools: Utilized in imaging studies due to its binding affinity to certain biological targets.
Industry
Material Science: Employed in the creation of polymers and materials with specific properties.
Agriculture: Used in the development of agrochemicals.
作用机制
Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- exerts its effects by interacting with specific molecular targets. Its mechanism involves:
Binding to Receptors: This compound can bind to certain neural or hormonal receptors, modulating their activity.
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, altering metabolic pathways.
Signal Transduction: By influencing receptor activity, it can modulate intracellular signal transduction pathways.
相似化合物的比较
Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- is compared with:
Piperazine derivatives: Highlighting its unique isoxazole and ethenyl groups, which provide distinct reactivity and binding properties.
Isoxazole compounds: Comparison with other isoxazole-based compounds, demonstrating the influence of the piperazine moiety.
Phenoxyethylamines: Examining the effect of the ethenyl linkage versus other alkyl linkages.
This compound stands out due to its multi-functional structure, allowing for diverse reactivity and applications across various fields.
生物活性
Piperazine derivatives have garnered significant attention in pharmacology due to their diverse biological activities. The compound Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- is one such derivative with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a piperazine core substituted with various functional groups. Its molecular formula is C20H26Cl2N2O3, and it possesses notable features that contribute to its biological activity.
Piperazine derivatives typically exhibit their effects through several mechanisms:
- Receptor Modulation : Many piperazines act as ligands for neurotransmitter receptors, influencing pathways related to mood regulation, pain perception, and inflammation.
- Enzyme Inhibition : Some derivatives inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. This inhibition can lead to increased levels of these lipids, potentially providing analgesic effects .
- Antimicrobial Activity : Certain piperazine compounds have demonstrated antibacterial properties against Gram-positive bacteria, including resistant strains like MRSA .
Antinociceptive Effects
Research indicates that piperazine derivatives can significantly reduce pain responses in animal models. For example, compounds similar to Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, have been shown to attenuate tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain . This suggests a potential application in pain management therapies.
Antimicrobial Properties
Piperazine derivatives exhibit varied degrees of antibacterial activity. For instance:
- Compound 44 , a related piperazine derivative, showed potent activity against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium at low concentrations .
- The mechanism involves the depolarization of bacterial membranes, leading to cell death without significant toxicity to mammalian cells.
Case Studies and Research Findings
Several studies highlight the biological activity of piperazine derivatives:
- FAAH Inhibition Study :
- Antimicrobial Efficacy :
Comparative Biological Activity Table
属性
CAS 编号 |
139193-92-3 |
|---|---|
分子式 |
C19H27Cl2N3O2 |
分子量 |
400.3 g/mol |
IUPAC 名称 |
3-methyl-5-[(E)-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]ethenyl]-1,2-oxazole;dihydrochloride |
InChI |
InChI=1S/C19H25N3O2.2ClH/c1-16-15-18(24-20-16)8-7-17-5-3-4-6-19(17)23-14-13-22-11-9-21(2)10-12-22;;/h3-8,15H,9-14H2,1-2H3;2*1H/b8-7+;; |
InChI 键 |
RBSLOONPXXWWQQ-MIIBGCIDSA-N |
SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |
手性 SMILES |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |
规范 SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |
同义词 |
1-methyl-4-[2-[2-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethyl]pip erazine dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















